Pomalidomide-5'-PEG4-propargyl
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Overview
Description
Pomalidomide-5’-PEG4-propargyl: is a synthetic compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5’-PEG4-propargyl typically involves the following steps:
Formation of Pomalidomide Derivative: Pomalidomide is first modified to introduce a reactive functional group, such as an amine or carboxyl group.
PEGylation: The modified pomalidomide is then reacted with a PEG linker, which contains a reactive group that can form a stable bond with the pomalidomide derivative.
Propargylation: Finally, the PEGylated pomalidomide is reacted with a propargylating agent to introduce the propargyl group.
Industrial Production Methods: Industrial production of Pomalidomide-5’-PEG4-propargyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-5’-PEG4-propargyl can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group in pomalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pomalidomide-5’-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating cancers and other diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Pomalidomide-5’-PEG4-propargyl exerts its effects by recruiting the E3 ubiquitin ligase complex to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications to optimize its activity .
Comparison with Similar Compounds
- Pomalidomide-PEG4-NH2 hydrochloride
- Pomalidomide-PEG6-NH2 hydrochloride
- Pomalidomide-PEG3-NH2 hydrochloride
- Lenalidomide
- Thalidomide
Uniqueness: Pomalidomide-5’-PEG4-propargyl is unique due to its combination of a PEG linker and a propargyl group, which enhances its solubility, bioavailability, and potential for further chemical modifications. This makes it a valuable tool in the development of targeted protein degradation technologies and other therapeutic applications .
Properties
Molecular Formula |
C24H29N3O8 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C24H29N3O8/c1-2-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-4-18-19(16-17)24(31)27(23(18)30)20-5-6-21(28)26-22(20)29/h1,3-4,16,20,25H,5-15H2,(H,26,28,29) |
InChI Key |
HFKFBHKCWXWEPK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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